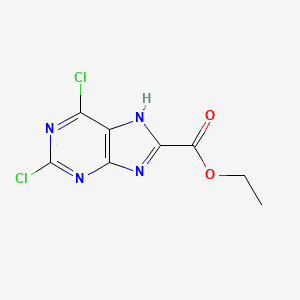ethyl 2,6-dichloro-9H-purine-8-carboxylate
CAS No.: 2089972-52-9
Cat. No.: VC5399007
Molecular Formula: C8H6Cl2N4O2
Molecular Weight: 261.06
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2089972-52-9 |
|---|---|
| Molecular Formula | C8H6Cl2N4O2 |
| Molecular Weight | 261.06 |
| IUPAC Name | ethyl 2,6-dichloro-7H-purine-8-carboxylate |
| Standard InChI | InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) |
| Standard InChI Key | ALDFCVOYZYHPND-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Ethyl 2,6-dichloro-9H-purine-8-carboxylate is identified by the CAS registry number 2089972-52-9 . The purine core consists of a fused pyrimidine-imidazole ring system, with substituents influencing reactivity and biological activity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.06 g/mol |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
| Flash Point | Not Available |
The ester group at the 8-position enhances solubility in organic solvents, while the chlorine atoms at the 2- and 6-positions increase electrophilicity, facilitating nucleophilic substitution reactions .
Spectroscopic and Computational Data
Although experimental spectral data (e.g., NMR, IR) are absent in available literature, computational models predict distinct absorption bands for the carbonyl (C=O) and C-Cl groups. The planar purine ring likely exhibits aromatic character, with electron-withdrawing substituents reducing electron density at N-7 and N-9 positions, directing alkylation and glycosylation reactions to these sites .
Synthetic Routes and Methodological Considerations
Direct Synthesis Strategies
-
Esterification of Purine Carboxylic Acids: Reaction of 2,6-dichloro-9H-purine-8-carboxylic acid with ethanol under acidic or enzymatic conditions.
-
Halogenation of Purine Esters: Chlorination of ethyl 2-amino-6-hydroxy-purine-8-carboxylate using reagents like phosphorus oxychloride (POCl) or thionyl chloride (SOCl) .
Challenges in Purine Functionalization
Selective substitution at the 8-position is complicated by competing reactions at N-7 and N-9. Robins and Hatfield demonstrated that silylation of purines (e.g., 2,6-dichloropurine) prior to alkylation minimizes isomer formation, achieving >85% yields of N-9 substituted products . Similar strategies could be adapted for introducing the ethyl carboxylate group.
Recent Advances and Future Directions
Innovations in Purine Chemistry
Recent methodologies for N-9 alkylation, such as peroxide-promoted coupling , could be adapted to functionalize ethyl 2,6-dichloro-9H-purine-8-carboxylate. Asymmetric synthesis of purine derivatives, as reported for hemiaminal esters , highlights opportunities for enantioselective modifications.
Knowledge Gaps and Research Opportunities
-
Synthetic Optimization: Development of one-pot methods for simultaneous carboxylation and chlorination.
-
Biological Screening: Evaluation of antimicrobial and antiviral activity in vitro.
-
Computational Studies: DFT calculations to predict reactivity and regioselectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume